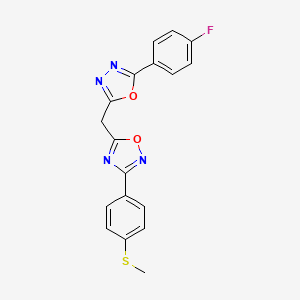

5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Description

5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a complex organic compound featuring two oxadiazole rings, a fluorophenyl group, and a methylthio phenyl group

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S/c1-26-14-8-4-11(5-9-14)17-20-15(25-23-17)10-16-21-22-18(24-16)12-2-6-13(19)7-3-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXOBXBAIUKQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole rings through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole rings can be reduced under specific conditions, although this is less common.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the oxadiazole ring can induce apoptosis in cancer cells. For example, a study demonstrated that specific oxadiazole derivatives exhibited significant cytotoxic effects against glioblastoma cell lines, indicating their potential as anticancer agents . The mechanism often involves the disruption of DNA synthesis or repair processes within the cancer cells.

1.2 Antidiabetic Properties

The compound's potential as an antidiabetic agent has also been explored. In vivo studies using model organisms like Drosophila melanogaster showed that certain oxadiazole derivatives could significantly lower glucose levels, suggesting their utility in diabetes management . This effect is attributed to the modulation of metabolic pathways influenced by these compounds.

1.3 Antimicrobial and Antifungal Activity

Oxadiazoles have demonstrated antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess activity against Staphylococcus aureus, Escherichia coli, and fungal strains . This makes them candidates for developing new antibiotics or antifungal treatments, especially in an era of rising antibiotic resistance.

Material Science Applications

2.1 Photophysical Properties

The unique structural characteristics of oxadiazoles enable them to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent materials. The incorporation of fluorine and methylthio groups can enhance their luminescent properties, leading to better performance in electronic devices .

2.2 UV Absorption

Due to their ability to absorb ultraviolet light, oxadiazoles are also being investigated for use in UV-filtering materials. This application is particularly relevant in the development of coatings and plastics that require protection from UV degradation .

Case Study 1: Anticancer Activity Assessment

A series of synthesized oxadiazole derivatives were evaluated for their anticancer efficacy through MTT assays and colony formation assays. Compounds showed a dose-dependent response in reducing cell viability in cancer cell lines, with some derivatives achieving IC50 values lower than standard chemotherapeutics .

Case Study 2: Antidiabetic Effects

In a controlled study involving genetically modified diabetic models, several oxadiazole compounds were tested for their ability to lower blood glucose levels. Results indicated that specific derivatives not only reduced glucose levels but also improved insulin sensitivity .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar compounds include other oxadiazole derivatives, such as:

5-(4-Fluorophenyl)-1,3,4-oxadiazole: Lacks the additional oxadiazole ring and methylthio group, making it less complex.

3-(4-Methylthio)phenyl-1,2,4-oxadiazole: Similar structure but without the fluorophenyl group.

5-(4-Methylthio)phenyl-1,3,4-oxadiazole: Contains the methylthio group but lacks the second oxadiazole ring and fluorophenyl group. The uniqueness of 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole lies in its combination of two oxadiazole rings, a fluorophenyl group, and a methylthio phenyl group, which confer distinct electronic and steric properties.

Activité Biologique

5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 354.358 g/mol. The presence of fluorine and methylthio groups in its structure is significant for enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14FN4O2S |

| Molecular Weight | 354.358 g/mol |

| Density | 1.52 g/cm³ |

| Boiling Point | 528 °C |

| LogP | 3.743 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives. A study synthesized various fluorinated 1,3,4-oxadiazoles and evaluated their activity against common pathogenic bacteria using the agar well diffusion method. The results indicated that compounds similar to our target exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones ranging from 16 to 24 mm, which were notably superior to standard antibiotics like Ceftizoxime .

Table: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| This compound | 16-24 | Ceftizoxime (IZ: 15 mm) |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been investigated. In vitro studies demonstrated that certain derivatives exhibited moderate cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human colon cancer (HCT116) cells, revealing an IC50 value of around 4.363 μM for some compounds compared to doxorubicin . This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer properties.

Case Study: Anticancer Screening

A study conducted a series of tests on synthesized oxadiazoles for their cytotoxic effects:

| Compound ID | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| Compound A | 50 | 18.17 |

| Compound B | 25 | 23.33 |

| Doxorubicin | - | 13.31 |

The mechanisms through which oxadiazoles exert their biological effects are still being elucidated. However, it is hypothesized that the presence of electron-withdrawing groups such as fluorine enhances the reactivity of these compounds towards bacterial enzymes or cancer cell pathways. The fluorinated phenyl group may increase lipophilicity, facilitating better cellular uptake and interaction with target sites within bacteria or tumor cells.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole?

- Methodology : Synthesis typically involves cyclization and nucleophilic substitution reactions. For example, intermediate thiols or amines can react with sodium monochloroacetate in aqueous media, followed by acidification to yield oxadiazole derivatives. Optimization of solvent systems (e.g., ethanol or dichloromethane) and temperature (80–100°C) is critical for improving yields. Characterization via IR, NMR, and elemental analysis ensures structural fidelity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, analogous oxadiazole derivatives show planar fragments linked via hydrogen bonds (N–H⋯N), forming 3D networks. Complementary techniques include -NMR (to verify substituent positions) and IR spectroscopy (to identify functional groups like C=N and C–O–C) .

Q. What solvents and reaction conditions are optimal for derivatizing the oxadiazole core?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the oxadiazole methyl group. For electrophilic substitutions (e.g., halogenation), dichloromethane or chloroform under reflux (40–60°C) with catalysts like FeCl improves regioselectivity. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl and 4-(methylthio)phenyl substituents influence reactivity?

- Methodology : Computational studies (DFT or molecular docking) quantify electronic effects. Fluorine’s electronegativity increases electrophilicity at the oxadiazole ring, while the methylthio group enhances π-π stacking with biological targets. Experimental validation involves comparing reaction rates of analogs with substituents like –OCH or –NO .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?

- Methodology : Cross-validation using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under controlled conditions (pH, temperature). Structural analogs with modified substituents (e.g., replacing –SCH with –OH) can isolate contributions of specific functional groups to bioactivity .

Q. How is the compound’s stability under physiological conditions assessed for drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.